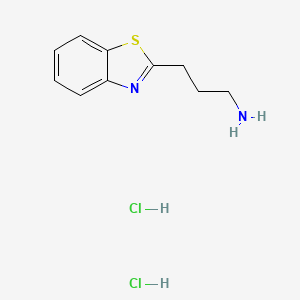
3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2S and a molecular weight of 265.2 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology . This compound is known for its role in proteomics research and other biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride typically involves the reaction of 1,3-benzothiazole with propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods are designed to produce large quantities of the compound efficiently and cost-effectively. The process often includes steps such as purification and crystallization to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride include:
- 2-(1,3-Benzothiazol-2-yl)ethanamine
- 1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride
- 2-(1,3-Benzothiazol-2-yl)ethylamine dihydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the resulting unique chemical properties. These properties make it particularly useful in certain research applications, such as proteomics, where its interactions with proteins can provide valuable insights .
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;;/h1-2,4-5H,3,6-7,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDHDPWUEOLOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2824042.png)

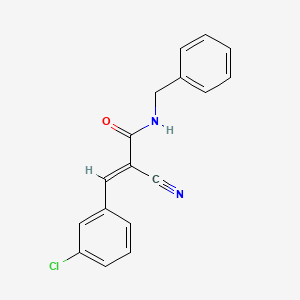
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2824047.png)
![methyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2824048.png)
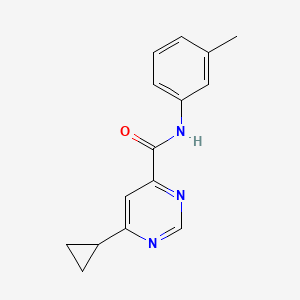
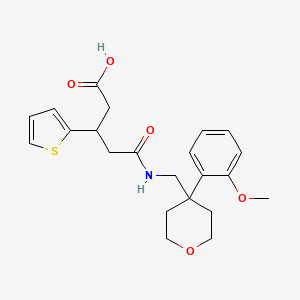
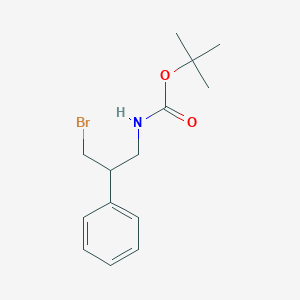
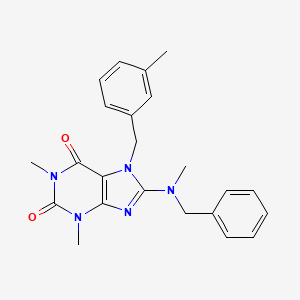
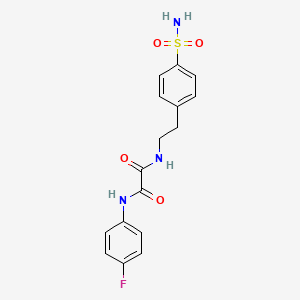
![N-[[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2824060.png)
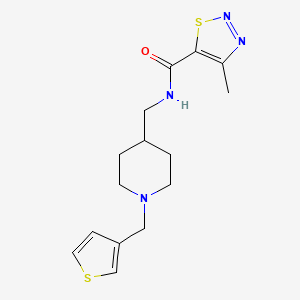

![6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2824064.png)
